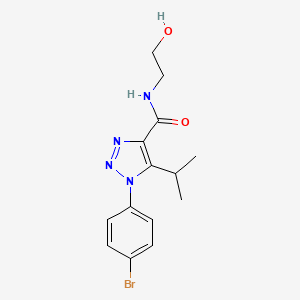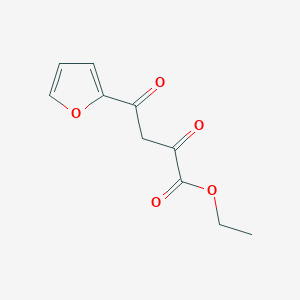
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
概要
説明
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a chemical compound with a molecular weight of 210.19 . It is a derivative of furan, which is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom .
Synthesis Analysis
The synthesis of polysubstituted furans, including compounds structurally related to Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, has been achieved through the reactions of sulfur ylides and alkynes . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates have been reported to afford dialkyl furan-3,4-dicarboxylates .Molecular Structure Analysis
The molecular structure of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and 1 H NMR . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311+G (d, p) method .Physical And Chemical Properties Analysis
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a compound with a molecular weight of 210.19 . Its physical and chemical properties have been analyzed using various spectroscopic techniques .科学的研究の応用
Synthesis and Structural Properties : Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, related to Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, undergoes a reaction to yield furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences, highlighting the compound's potential in complex organic synthesis and structural transformations (Sobenina et al., 2011).
Chemical Reactions and Product Formation : The compound is involved in reactions yielding various derivatives. For instance, ethyl 4-aryl-2,4-dioxobutanoates undergo a Wittig reaction to yield cyclobutene derivatives, which are precursors to highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Application in Organic Synthesis : The compound's derivatives have been used in the synthesis of other complex organic molecules. For instance, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, demonstrating its versatility in organic synthesis (Obydennov et al., 2017).
Heterogeneous Catalysis : The compound is also relevant in reactions involving heterogeneous catalysts. For example, ethyl 3-(2-hydroxyphenyl)-3-oxopropanoates react with 2,5-dimethoxy-2,5-dihydrofuran in the presence of K10 Montmorillonite Clay catalyst, indicating its role in catalysis-driven synthesis (Zhang et al., 2018).
Formation of Furan Derivatives : Ethyl 4,4-dimethoxy-2-phenylthiobutyrate, a related compound, is useful for the preparation of 3-substituted furans, showcasing its utility in the synthesis of furan derivatives (Kotake et al., 1977).
Spectral and Analytical Studies : Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate has been used in the synthesis of complex ligands for transition metal complexes, highlighting its importance in spectral and analytical chemistry (Patel, 2020).
Safety And Hazards
The safety data sheet for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
将来の方向性
The future directions for the study and application of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate and related compounds could involve further exploration of their synthesis, structural characterization, and potential applications in various fields such as therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
特性
IUPAC Name |
ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOCWOOZQZAFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

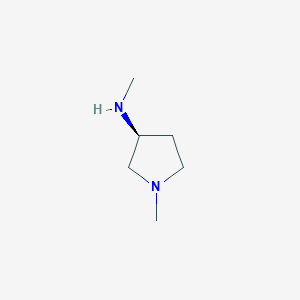
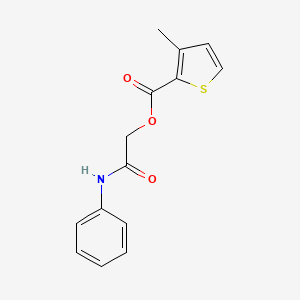
![3-[(Quinazolin-4-yl)amino]propan-1-ol](/img/structure/B2416043.png)
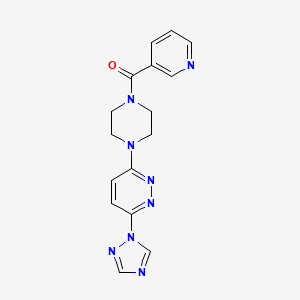
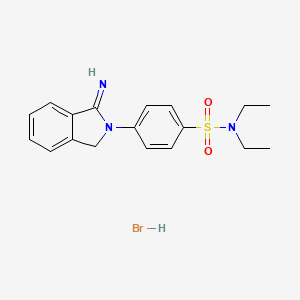
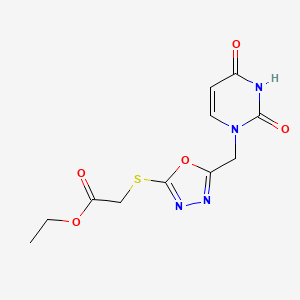
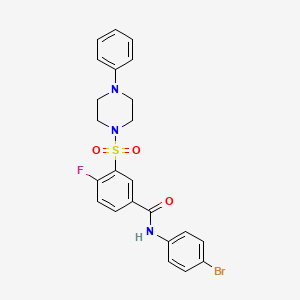
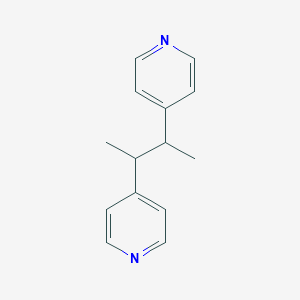
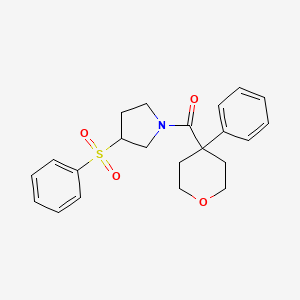
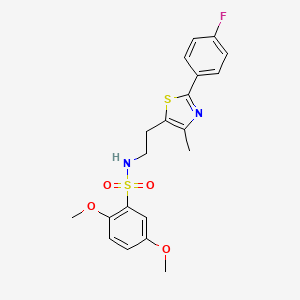
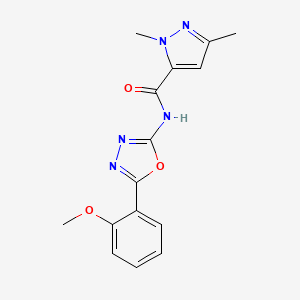
![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2416058.png)
![benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride](/img/structure/B2416059.png)
